Antibiotic TAN 1057A
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Overview
Description
Antibiotic TAN 1057A is a natural product found in Flexibacter with data available.
Scientific Research Applications
Synthesis and Antibacterial Activity
TAN-1057A is a dipeptide antibiotic isolated from Flexibacter sp. bacteria, with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its total synthesis has been achieved using a convergent route featuring a new method to construct the cyclic amidinourea functional group (Yuan & Williams, 1997); (Williams et al., 1998). This synthesis approach is significant as it allows for the creation of TAN-1057A analogs which could potentially have similar or improved antibacterial properties.
Mechanism of Action
TAN-1057A has been identified to specifically inhibit the 50S ribosomal subunit formation in bacteria, impacting protein synthesis. It exhibits a strong inhibitory effect on this process, with a 50% reduction in the growth rate of wild-type Staphylococcus aureus cells at a concentration of 6 μg/ml (Champney, Pelt, & Tober, 2001).
Antibacterial Efficacy and Derivatives
Studies have shown that TAN-1057 A-D antibiotics are active against both Gram-negative and Gram-positive bacteria, including MRSA. They have been shown to inhibit protein biosynthesis in Escherichia coli and S. aureus, with excellent protective effects in experimental MRSA infections in mice (Katayama et al., 1993). Additionally, structure-activity relationship (SAR) studies on dihydropyrimidinone antibiotics related to TAN-1057A/B have identified several novel antibiotics with comparable efficacy and improved selectivity (Xu et al., 2011).
Novel Analogs and Improved Derivatives
Efforts have been made to synthesize and evaluate TAN-1057A/B analogs to develop antibiotics with broader spectrum activity and improved pharmacological properties. Some analogs have shown increased potency against staphylococci and activity against pneumococci (Brands et al., 2002); (Brands et al., 2003).
Resistance Mechanisms
Research has indicated that alterations in ribosomes contribute to bacterial resistance against TAN 1057. Studies using cell-free translation with isolated ribosomes from sensitive and resistant S. aureus strains demonstrated these alterations (Limburg et al., 2004).
Properties
CAS No. |
128126-44-3 |
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Molecular Formula |
C13H25N9O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3S)-3-amino-N-[(5S)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide |
InChI |
InChI=1S/C13H25N9O3/c1-22(8-6-19-13(20-10(8)24)21-12(17)25)9(23)5-7(14)3-2-4-18-11(15)16/h7-8H,2-6,14H2,1H3,(H4,15,16,18)(H4,17,19,20,21,24,25)/t7-,8-/m0/s1 |
InChI Key |
ZMWBCGMRXBPXEU-YUMQZZPRSA-N |
Isomeric SMILES |
CN([C@H]1CN=C(NC1=O)NC(=O)N)C(=O)C[C@H](CCCN=C(N)N)N |
SMILES |
CN(C1CN=C(NC1=O)NC(=O)N)C(=O)CC(CCCN=C(N)N)N |
Canonical SMILES |
CN(C1CN=C(NC1=O)NC(=O)N)C(=O)CC(CCCN=C(N)N)N |
Synonyms |
TAN 1057A TAN-1057A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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